Fmoc-Leu-Bt
Overview
Description
Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is a benzotriazole amino acid . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates . It has been used for the preparation of diverse derivatives .
Synthesis Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . A study reported a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-Bt is C27H26N4O3 . It has a molecular weight of 454.52 g/mol . The SMILES string representation of its structure isCC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(=O)n4nnc5ccccc45
. Chemical Reactions Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . It is a versatile reagent for synthesizing peptides as well as their mimetics and conjugates .Physical And Chemical Properties Analysis
Fmoc-Leu-Bt is a solid substance . It has a molecular weight of 454.52 g/mol . The melting point is between 121-126 °C . It is used in peptide synthesis .Scientific Research Applications
Peptide Synthesis
- Application : Fmoc-Leu-Bt is used as a reagent for synthesizing various oligopeptides . It reacts with functionalized α-amino acid hydrochloride salts to produce these peptides .
Biomedical Applications
- Application : Fmoc-Leu-Bt has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .
- Method : The hydrogels are created by self-assembly of the Fmoc-derivatized cationic hexapeptides in aqueous solution . The specific method of application would depend on the particular application, such as drug delivery or imaging.
- Results : The Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Synthesis of Polypeptidal Benzotriazolides
- Application : Fmoc-Leu-Bt is used in the synthesis of polypeptidal benzotriazolides .
- Method : The specific method of application would depend on the particular polypeptidal benzotriazolide being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .
Synthesis of Peptidomimetics
- Application : Fmoc-Leu-Bt is used in the synthesis of peptidomimetics, such as aminoxypeptides and depsipeptides .
- Method : The specific method of application would depend on the particular peptidomimetic being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .
Synthesis of Tagged Peptides and Peptidomimetics
- Application : Fmoc-Leu-Bt is used in the synthesis of tagged peptides and peptidomimetics, particularly those with fluorescent labels .
- Method : The specific method of application would depend on the particular tagged peptide or peptidomimetic being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .
Synthesis of Cyclic Depsipeptide Sansalvamide A
- Application : Fmoc-Leu-Bt is used in the synthesis of cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
- Method : The specific method of application would depend on the particular cyclic depsipeptide being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .
Synthesis of PPARγ Ligand
- Application : Fmoc-Leu-Bt is used in the synthesis of PPARγ ligand that induces insulin sensitization, but not adipogenesis .
- Method : The specific method of application would depend on the particular PPARγ ligand being synthesized. Generally, it involves reacting Fmoc-Leu-Bt with the appropriate functionalized α-amino acid hydrochloride salts .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647340 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Bt | |
CAS RN |
1072840-99-3 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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